Methyl 4-(cyclohexylcarbonyl)benzoate
Description
Methyl 4-(cyclohexylcarbonyl)benzoate is an ester derivative of benzoic acid featuring a cyclohexylcarbonyl group at the para position of the aromatic ring. This compound is characterized by its bulky, lipophilic cyclohexyl moiety, which significantly influences its physical and chemical properties, including solubility, crystallinity, and reactivity.
Properties
CAS No. |
439864-63-8 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
methyl 4-(cyclohexanecarbonyl)benzoate |
InChI |
InChI=1S/C15H18O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3 |
InChI Key |
IZOQNXRGTWCMKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclohexylcarbonyl)benzoate typically involves the esterification of 4-(cyclohexylcarbonyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-(Cyclohexylcarbonyl)benzoic acid+MethanolAcid CatalystMethyl 4-(cyclohexylcarbonyl)benzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclohexylcarbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions or sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: 4-(Cyclohexylcarbonyl)benzoic acid or cyclohexyl ketone derivatives.
Reduction: Methyl 4-(cyclohexylhydroxymethyl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-(cyclohexylcarbonyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(cyclohexylcarbonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylcarbonyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s cyclohexylcarbonyl group introduces steric hindrance and electron-withdrawing effects due to the ketone functionality. This contrasts with analogs such as:
- Methyl 4-fluorobenzoate (): Substituted with a smaller, electronegative fluorine atom, enhancing polarity but reducing steric bulk.
- Methyl 4-(1H-imidazol-1-yl)benzoate (): Contains a heteroaromatic substituent, enabling hydrogen bonding and increased aqueous solubility.
- Compounds C1–C7 (): Piperazinyl-linked quinoline carbonyl derivatives (e.g., C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate). These feature extended conjugated systems and basic nitrogen atoms, altering electronic properties and bioavailability.
Table 1: Key Structural Comparisons
*Molecular weights estimated based on structural formulas.
Physicochemical Properties
- Solubility: The cyclohexyl group in the target compound likely enhances solubility in nonpolar solvents (e.g., ethyl acetate) compared to polar derivatives like Methyl 4-fluorobenzoate. However, it may exhibit lower aqueous solubility than analogs with hydrogen-bonding groups (e.g., imidazole in ).
- Thermal Stability : Bulky substituents like cyclohexylcarbonyl may increase melting points due to enhanced van der Waals interactions, as seen in crystalline analogs from .
Analytical Characterization
- Spectroscopy : Like compounds in , the target compound would likely be characterized via $ ^1H $ NMR (e.g., aromatic proton shifts) and HRMS for molecular weight confirmation.
Biological Activity
Methyl 4-(cyclohexylcarbonyl)benzoate, a compound with significant structural features, has been the subject of various studies examining its biological activity. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its ester functional group and cyclohexyl moiety. Its molecular formula is with a molecular weight of approximately 246.30 g/mol. The compound typically appears as a white to off-white powder, exhibiting solubility in organic solvents.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits inhibitory effects against various bacterial strains. A study indicated its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing potential as a broad-spectrum antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results suggest that the compound may serve as a candidate for developing new antimicrobial therapies.
2. Anticancer Properties
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study assessed the effect of this compound on MCF-7 breast cancer cells:
- Concentration Tested: 0, 10, 20, 50 µM
- Cell Viability (% Control) after treatment for 48 hours:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 65 |
| 50 | 40 |
The data indicates a dose-dependent reduction in cell viability, suggesting that higher concentrations of the compound significantly inhibit cancer cell growth.
The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in cell signaling pathways. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
